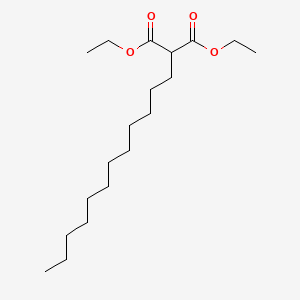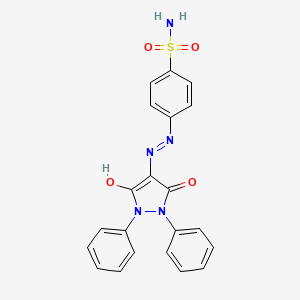
4-(N'-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolidine ring substituted with phenyl groups and a sulfonamide moiety, making it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dioxo-1,2-diphenylpyrazolidine, which is then reacted with hydrazine derivatives to form the hydrazino intermediate. This intermediate is subsequently coupled with benzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted sulfonamide compounds.
科学研究应用
Chemistry
In chemistry, 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, the compound’s sulfonamide moiety is of interest due to its potential antibacterial properties. Researchers are investigating its efficacy against various bacterial strains and its potential use as a lead compound for the development of new antibiotics.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
- 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide
- 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide derivatives
- Other pyrazolidine-based sulfonamides
Uniqueness
Compared to similar compounds, 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide stands out due to its specific substitution pattern and the presence of both pyrazolidine and sulfonamide functionalities. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
53793-01-4 |
|---|---|
分子式 |
C21H17N5O4S |
分子量 |
435.5 g/mol |
IUPAC 名称 |
4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17N5O4S/c22-31(29,30)18-13-11-15(12-14-18)23-24-19-20(27)25(16-7-3-1-4-8-16)26(21(19)28)17-9-5-2-6-10-17/h1-14,27H,(H2,22,29,30) |
InChI 键 |
VPIKSYIFHUWAEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N2C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
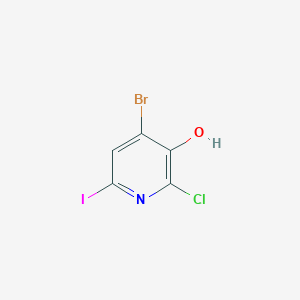
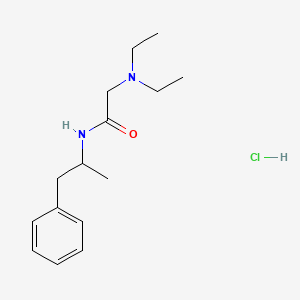
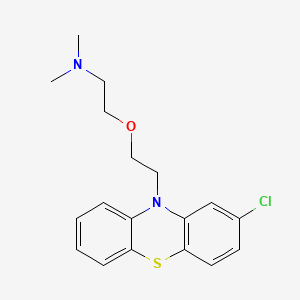
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)


![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)
